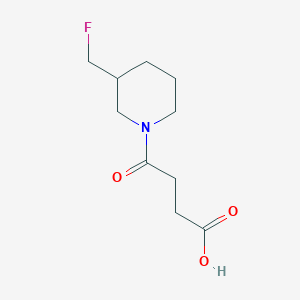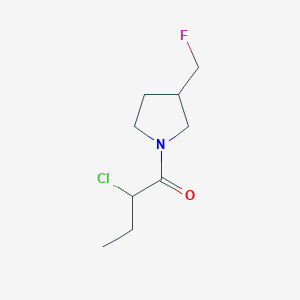
3-Amino-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis analysis of “3-Amino-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one” is not found in the search results .Molecular Structure Analysis
The molecular structure analysis of “this compound” is not found in the search results .Chemical Reactions Analysis
The chemical reactions analysis of “this compound” is not found in the search results .Applications De Recherche Scientifique
Fluorination and Pharmacokinetics
Fluorination of piperidine and indole derivatives, including structures related to 3-Amino-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one, has been shown to improve pharmacokinetic profiles and selectivity for certain receptors. For example, the fluorination of 3-(3-(piperidin-1-yl)propyl)indoles results in selective human 5-HT1D receptor ligands with improved oral absorption due to reduced basicity. This modification leads to compounds with high affinity and selectivity for the 5-HT1D receptor, demonstrating the impact of fluorination on enhancing drug-like properties (van Niel et al., 1999).
Synthesis and Characterization
The synthesis of compounds related to this compound, including neuroleptic agents and selective receptor agonists, has been widely explored. One study detailed the synthesis of a neuroleptic agent for metabolic studies, highlighting the utility of such compounds in understanding drug metabolism and pharmacological effects (Nakatsuka et al., 1981). Another research focused on developing a selective G protein-coupled receptor 119 agonist, demonstrating the potential therapeutic applications of these compounds in probing pharmacological effects (Sakairi et al., 2012).
Medicinal Chemistry Innovations
Research in medicinal chemistry has leveraged compounds like this compound for various therapeutic potentials, including the development of enzyme inhibitors, receptor antagonists, and novel therapeutic agents. For instance, the preparation of rigid analogues of SSRIs and the exploration of novel derivatives for selective, potent, and orally active agonists at specific receptors underscore the versatility and importance of such compounds in drug discovery and development (Kumar et al., 2004), (Vacher et al., 1999).
Safety and Hazards
The safety data sheet of a similar compound, “3-AMINO-1-PIPERIDIN-1-YL-PROPAN-1-ONE”, suggests avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
3-amino-1-[3-(fluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O/c10-6-8-2-1-5-12(7-8)9(13)3-4-11/h8H,1-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNMJROBMCQUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















